1,4-Phenylenebismaleimide chemical structure and properties
1,4-Phenylenebismaleimide chemical structure and properties
An In-depth Technical Guide on 1,4-Phenylenebismaleimide
Introduction
1,4-Phenylenebismaleimide (p-PBM) is a homobifunctional crosslinking reagent widely utilized in polymer chemistry, materials science, and bioconjugation. Its structure features a rigid phenylene core flanked by two reactive maleimide groups.[1][2] The maleimide moieties are highly reactive towards sulfhydryl groups, making p-PBM an effective tool for crosslinking proteins via cysteine residues.[3][4] Furthermore, its thermal stability and ability to undergo various polymerization reactions make it a valuable monomer for the synthesis of high-performance polyimides used in the aerospace and electronics industries.[1][2][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, key reactions, and applications for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
1,4-Phenylenebismaleimide consists of a central benzene ring to which two maleimide groups are attached at the para positions (1 and 4). The maleimide rings contain reactive carbon-carbon double bonds that are susceptible to nucleophilic attack.
Caption: Core components of 1,4-Phenylenebismaleimide.
Table 1: Chemical Identifiers for 1,4-Phenylenebismaleimide
| Identifier | Value |
| IUPAC Name | 1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione[6] |
| Synonyms | N,N'-1,4-Phenylenedimaleimide, 1,4-Bismaleimidobenzene, p-Phenylene dimaleimide[1][6] |
| CAS Number | 3278-31-7[3][6] |
| Molecular Formula | C₁₄H₈N₂O₄[4][6] |
| Molecular Weight | 268.22 g/mol [6] |
| SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O[1][6] |
| InChI | InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-1-2-10(4-3-9)16-13(19)7-8-14(16)20/h1-8H[6] |
| InChIKey | AQGZJQNZNONGKY-UHFFFAOYSA-N[6] |
Physicochemical and Spectral Properties
1,4-Phenylenebismaleimide is typically a solid at room temperature with limited solubility in water but better solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3]
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to light yellow solid/powder[1][2] |
| Melting Point | >300 °C[3] |
| Solubility | DMSO, Methanol (Very Slightly)[3] |
| pKa (Predicted) | -1.81 ± 0.20[3] |
Table 3: Spectral Data Summary
| Technique | Description |
| ¹H NMR | Aromatic proton signals typically appear as a multiplet, while olefinic protons of the maleimide ring also produce characteristic signals.[7] |
| ¹³C NMR | Spectra show distinct peaks for the carbonyl carbons and the sp² hybridized carbons of the aromatic and maleimide rings.[6] |
| FTIR | Key peaks include those for C=O stretching (imide), C=C stretching (alkene), and C-N stretching.[6] |
| UV-VIS | UV-Visible spectral data is available.[6] |
Synthesis and Experimental Protocols
The synthesis of 1,4-Phenylenebismaleimide is generally achieved through a two-step process involving the reaction of a diamine with maleic anhydride, followed by a cyclodehydration step.[2]
Caption: General synthesis workflow for 1,4-Phenylenebismaleimide.
Experimental Protocol: Synthesis of 1,4-Phenylenebismaleimide
This protocol is adapted from the general synthesis of bismaleimides.[2][8]
-
Step 1: Formation of the Bismaleamic Acid Intermediate
-
Dissolve 1 mole of p-phenylenediamine in a suitable polar aprotic solvent (e.g., acetone, DMF) in a reaction flask equipped with a stirrer.
-
Slowly add 2 moles of crushed maleic anhydride to the solution in portions while stirring. Maintain the temperature, for instance, at 40°C.[8]
-
Continue stirring the heterogeneous mixture for 1-2 hours to allow for the complete formation of the N,N'-(1,4-phenylene)bis(maleamic acid) intermediate.
-
-
Step 2: Cyclodehydration
-
To the reaction mixture, add a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate or triethylamine.[8]
-
Heat the mixture (e.g., to 60°C) and maintain for several hours (e.g., 4 hours) to facilitate the ring-closing cyclodehydration.[8]
-
After cooling the reaction mixture, precipitate the product by adding a non-solvent like water.
-
Isolate the solid product by filtration, wash thoroughly with water to remove impurities, and dry in a vacuum oven.[8]
-
Key Reactions and Methodologies
The reactivity of 1,4-Phenylenebismaleimide is dominated by the electrophilic double bonds of the maleimide rings. These groups readily participate in Michael additions, Diels-Alder cycloadditions, and free-radical polymerizations.[9]
Thiol-Maleimide Michael Addition (Bioconjugation)
This is the most prominent reaction for bioconjugation, where the maleimide acts as a Michael acceptor for a thiol nucleophile, such as the side chain of a cysteine residue in a protein. This reaction is highly specific and efficient under physiological conditions.
Caption: Workflow for protein crosslinking via Michael addition.
Experimental Protocol: Protein Crosslinking
-
Protein Preparation: Dissolve the protein containing accessible cysteine residues in a suitable buffer (e.g., phosphate buffer, pH 7.2) free of thiol-containing reagents.
-
Crosslinker Preparation: Prepare a stock solution of 1,4-Phenylenebismaleimide in an organic solvent like DMSO.
-
Conjugation Reaction: Add the crosslinker solution to the protein solution at a desired molar excess.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-2 hours.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine.
-
Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.
Diels-Alder Reaction
The maleimide group can act as a dienophile in a [4+2] Diels-Alder cycloaddition with a conjugated diene, such as a furan derivative. This reaction is thermally reversible, allowing for the creation of self-healing and reprocessable thermoset polymers.[10][11] The forward reaction (crosslinking) occurs at moderate temperatures, while the reverse reaction (retro-Diels-Alder or de-crosslinking) is induced at higher temperatures.[10][11]
Caption: Reversible Diels-Alder reaction for thermosets.
Applications
-
Bioconjugation and Drug Development: As a homobifunctional crosslinker, it is used to link proteins to other molecules, study protein-protein interactions, and prepare antibody-drug conjugates (ADCs).[6][12] Its short, rigid phenylene spacer provides defined spatial separation between conjugated molecules.
-
Polymer Chemistry: It serves as a monomer or curing agent for bismaleimide (BMI) resins.[5] These high-performance thermosets are known for their exceptional thermal stability, mechanical strength, and resistance to chemicals, finding use in composites for the aerospace, automotive, and electronics industries.[1][2]
-
Rubber Industry: It can be used as a vulcanizing agent to improve the heat resistance and durability of rubber products.[13][14]
Safety and Handling
1,4-Phenylenebismaleimide is classified as harmful if swallowed.[6]
-
Hazard Statements: H302 (Harmful if swallowed)[6]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help).[6]
-
Personal Protective Equipment (PPE): It is recommended to handle this chemical with appropriate PPE, including gloves, safety goggles, and a dust mask.[2]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[2][3]
References
- 1. CAS 3278-31-7: 1,4-Phenylenebismaleimide | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N,N'-1,4-PHENYLENEDIMALEIMIDE | 3278-31-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. 1,4-Phenylenebismaleimide | C14H8N2O4 | CID 76765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]
- 8. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]
- 9. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Linking of Polypropylene via the Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
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